molecular formula C18H22N4O4S B15022599 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide

Cat. No.: B15022599
M. Wt: 390.5 g/mol
InChI Key: FUFWASJSUGVIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the intermediate dimethylsulfamoyl aniline. This intermediate is then reacted with 4-acetamidophenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetamidophenyl)-N-(dimethylsulfamoyl)acetamide
  • N-(4-Acetamidophenyl)-N-(phenylsulfamoyl)acetamide
  • N-(4-Acetamidophenyl)-N-(methylsulfamoyl)acetamide

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-acetamidophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C18H22N4O4S/c1-14(23)19-15-9-11-16(12-10-15)20-18(24)13-22(27(25,26)21(2)3)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

FUFWASJSUGVIDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.